An In-depth Technical Guide to Z-Asn-OtBu: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Z-Asn-OtBu: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of N-α-Benzyloxycarbonyl-L-asparagine tert-butyl ester, commonly referred to as Z-Asn-OtBu. This document is intended for researchers, scientists, and professionals involved in peptide chemistry and drug development.
Core Chemical Properties
Z-Asn-OtBu is a protected amino acid derivative frequently utilized in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the C-terminus of the asparagine residue. This orthogonal protection scheme allows for selective deprotection strategies in complex peptide synthesis protocols.
Physicochemical Data
The key physicochemical properties of Z-Asn-OtBu are summarized in the table below. These computed properties are valuable for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [1] |
| Molecular Weight | 322.36 g/mol | [1] |
| Exact Mass | 322.15287181 Da | [1] |
| CAS Number | 25456-85-3 | [1][2] |
| Appearance | White to off-white solid (powder/crystals) | |
| XLogP3 | 1.2 | [1] |
| Topological Polar Surface Area | 108 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bond Count | 7 | [1] |
Structural Identifiers
For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | [1] |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1 | [1] |
| InChI | InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | [1] |
| InChIKey | CHLOOSRSKMKBDP-LBPRGKRZSA-N | [1] |
Chemical Structure
The two-dimensional chemical structure of Z-Asn-OtBu is depicted below, illustrating the connectivity of the asparagine backbone with its N-terminal Z-group and C-terminal tert-butyl ester.
Experimental Protocols
Z-Asn-OtBu is primarily used as a building block in solution-phase peptide synthesis (SPPS). Below are generalized protocols for its application and subsequent analysis.
Solution-Phase Peptide Coupling
This protocol outlines the coupling of Z-Asn-OtBu to an amino acid ester or a peptide chain with a free N-terminus.
Materials:
-
Z-Asn-OtBu
-
Amino acid or peptide ester (e.g., H-Xaa-OR)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
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Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Methodology:
-
Dissolution: Dissolve the N-terminally deprotected peptide or amino acid ester in an appropriate solvent (e.g., DMF).
-
Addition of Reagents: To the solution, add Z-Asn-OtBu (typically 1.1-1.2 equivalents), a coupling agent like HOBt (1.2 equivalents), and a base such as NMM to maintain a pH of 7.5-8.0.
-
Initiation of Coupling: Cool the mixture to 0°C and add the primary coupling reagent, such as DCC (1.1 equivalents).
-
Reaction: Allow the reaction to stir for 1-2 hours at 0°C, followed by stirring at room temperature for 12-24 hours.
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Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove byproducts and unreacted starting materials. The resulting protected peptide is then purified, often by flash column chromatography.
Deprotection Strategies
The Z and OtBu groups are orthogonal, meaning one can be removed without affecting the other.
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Z-Group Removal (Hydrogenolysis): The Z-group is sensitive to catalytic hydrogenation.
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Dissolve the Z-protected peptide in a solvent like methanol or ethanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Expose the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir until the reaction is complete.[3]
-
-
OtBu-Group Removal (Acidolysis): The tert-butyl ester is labile under acidic conditions.
-
Dissolve the OtBu-protected peptide in a strong acid, commonly Trifluoroacetic acid (TFA), often in a mixture with a scavenger like triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[3]
-
Stir at room temperature for 1-2 hours.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Analytical Characterization
Mass Spectrometry
Mass spectrometry is a critical technique for verifying the successful synthesis and purity of peptides containing the Z-Asn-OtBu residue.
Expected Observations:
-
Molecular Ion Peak: In a mass spectrum of a peptide synthesized with Z-Asn-OtBu, the molecular weight of the peptide will increase by 322.36 Da for each Z-Asn-OtBu unit incorporated.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can confirm the sequence. Fragments containing the N-terminus will show a mass shift corresponding to the Z-Asn-OtBu residue. The stability of the protecting groups during ionization will influence the observed fragmentation patterns.[4]
Sample Preparation for LC-MS:
-
Dissolution: Dissolve the purified peptide in a suitable solvent system, such as a mixture of water and acetonitrile, often with a small amount of formic acid to aid ionization.
-
Injection: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatography step separates the target peptide from any impurities before it enters the mass spectrometer.
-
Analysis: Acquire mass spectra in both full scan mode (MS1) to identify the molecular ion and in data-dependent acquisition mode (MS2) to obtain fragmentation data for sequence confirmation.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of Z-Asn-OtBu and peptides derived from it.
-
¹H NMR: A ¹H NMR spectrum will show characteristic signals for the protons of the Z-group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons), the tert-butyl group (a sharp singlet around 1.4-1.5 ppm), and the asparagine backbone protons.
-
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons, the aromatic carbons of the Z-group, and the quaternary and methyl carbons of the tert-butyl group.
These analytical techniques are essential for ensuring the identity and purity of Z-Asn-OtBu before its use in synthesis and for characterizing the final peptide products.
